molecular formula C25H27ClN2O2S B11155683 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone

Cat. No.: B11155683
M. Wt: 455.0 g/mol
InChI Key: WXHYJHVZLOZYKC-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone is a complex organic compound that features a combination of piperidine, thiazole, and chlorophenyl groups

Properties

Molecular Formula

C25H27ClN2O2S

Molecular Weight

455.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C25H27ClN2O2S/c1-17(2)18-3-5-19(6-4-18)24-27-22(16-31-24)15-23(29)28-13-11-25(30,12-14-28)20-7-9-21(26)10-8-20/h3-10,16-17,30H,11-15H2,1-2H3

InChI Key

WXHYJHVZLOZYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-(4-Chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent.

    Formation of Thiazole Derivative: The thiazole ring can be introduced by reacting 4-isopropylbenzaldehyde with thioamide under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperidine and thiazole intermediates using a suitable coupling agent, such as carbodiimide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: An intermediate in the synthesis of the target compound.

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Haloperidol: A well-known antipsychotic drug that shares structural similarities with the target compound.

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

The compound 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-1-ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a molecular formula of C29H33ClN2O3C_{29}H_{33}ClN_2O_3 and a molecular weight of approximately 493.04 g/mol. The structure features a piperidine ring with a chlorophenyl group and a thiazole moiety, which are known to contribute to various biological activities.

Molecular Structure

PropertyValue
Molecular FormulaC29H33ClN2O3
Molecular Weight493.04 g/mol
SMILESCN(C)C(=O)C(CC[N@+]1([O-])CCC@@(CC1)c2ccc(Cl)cc2)(c3ccccc3)c4ccccc4
InChIInChI=1S/C29H33ClN2O3/c1-31(2)27(33)...

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various pharmacological effects, including:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase (AChE) and urease enzymes, with IC50 values indicating potent activity .

Case Study 1: Antibacterial Screening

In a study conducted by researchers, several synthesized compounds were evaluated for their antibacterial properties. The results showed that the compound exhibited strong inhibitory effects against specific bacterial strains:

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17

This data suggests that the compound holds promise as a potential antibacterial agent.

Case Study 2: Enzyme Inhibition Assay

The enzyme inhibition assay was performed to evaluate the effectiveness of the compound against AChE. The results indicated:

EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
AChE1.13Eserine (0.5 mM) - 21.25
Urease6.28Thiourea - 21.25

These findings highlight the compound's potential in treating conditions related to enzyme dysfunction.

The mechanism by which This compound exerts its biological effects is likely multifaceted due to its complex structure. The presence of the piperidine and thiazole groups may facilitate interactions with various biological targets, including enzymes and receptors involved in neurotransmission and microbial resistance.

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